甲氧苄海特林盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

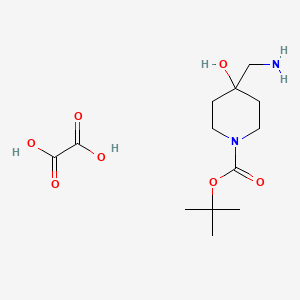

Prenalterol Methyl Ether Hydrochloride is a chemical compound with the molecular formula C13H22ClNO3 and a molecular weight of 275.77 g/mol . It is a derivative of prenalterol, a sympathomimetic agent and cardiac stimulant that acts as a β1-adrenergic receptor partial agonist . Prenalterol Methyl Ether Hydrochloride is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

科学研究应用

Prenalterol Methyl Ether Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a biochemical reagent in various chemical reactions and studies.

Biology: The compound is employed in biological research to study its effects on different biological systems.

Industry: The compound is utilized in industrial research for the development of new materials and chemical processes.

准备方法

The synthesis of Prenalterol Methyl Ether Hydrochloride can be achieved through various methods. One common approach involves the condensation of monobenzone with the epoxide derived from α-D-glucofuranose, followed by hydrolytic removal of the acetonide protecting groups and cleavage of the sugar with periodate . The resulting aldehyde is then reduced to the glycol, and the terminal alcohol is converted to the mesylate. Displacement of the leaving group with isopropylamine, followed by hydrogenolytic removal of the O-benzyl ether, yields the desired product .

化学反应分析

Prenalterol Methyl Ether Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Prenalterol Methyl Ether Hydrochloride can undergo substitution reactions, where one functional group is replaced by another.

Cleavage: The most common reaction of ethers, including Prenalterol Methyl Ether Hydrochloride, is the cleavage of the C–O bond using strong acids like hydrobromic acid or hydroiodic acid. This reaction typically results in the formation of alcohol and alkyl halide products.

作用机制

Prenalterol Methyl Ether Hydrochloride exerts its effects by acting as a partial agonist of the β1-adrenergic receptor . This receptor is involved in the regulation of myocardial contractility and heart rate. The compound’s partial agonist activity, or intrinsic sympathomimetic activity, is about 60%, meaning it has a significant impact on myocardial contractility while having a lesser effect on heart rate . The activation of β1-adrenergic receptors leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) and subsequently enhances myocardial contractility .

相似化合物的比较

Prenalterol Methyl Ether Hydrochloride can be compared to other similar compounds, such as:

Alifedrine: Another β1-adrenergic receptor agonist used in the treatment of heart failure.

Xamoterol: A partial agonist of the β1-adrenergic receptor with similar pharmacological properties.

Propranolol: A non-selective β-adrenergic receptor antagonist used to treat various cardiovascular conditions.

Prenalterol Methyl Ether Hydrochloride is unique due to its specific chemical structure and partial agonist activity, which allows it to selectively target β1-adrenergic receptors with a significant impact on myocardial contractility while minimizing effects on heart rate .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Prenalterol Methyl Ether Hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,4-Dihydroxybenzaldehyde", "Dimethyl sulfate", "Methylamine", "Sodium borohydride", "Hydrogen chloride gas", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 3,4-Dihydroxybenzaldehyde is reacted with dimethyl sulfate in methanol to form 3,4-dimethoxybenzaldehyde.", "Step 2: 3,4-Dimethoxybenzaldehyde is then reacted with methylamine in diethyl ether under reflux conditions to form 3,4-dimethoxyphenylacetone.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the ketone group in 3,4-dimethoxyphenylacetone to form 3,4-dimethoxyamphetamine.", "Step 4: Hydrogen chloride gas is bubbled through a solution of 3,4-dimethoxyamphetamine in diethyl ether to form Prenalterol Methyl Ether Hydrochloride." ] } | |

CAS 编号 |

96996-91-7 |

分子式 |

C13H22ClNO3 |

分子量 |

275.773 |

IUPAC 名称 |

(2S)-1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |

InChI 键 |

WZFSGECBIBEGCS-MERQFXBCSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)OC)O.Cl |

同义词 |

S)-1-(4-Methoxyphenoxy)-3-[(1-methylethyl)amino]-2-propanol Hydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B592289.png)

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)